molecular formula C11H14N2S B077424 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 10554-33-3

6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B077424
CAS RN: 10554-33-3
M. Wt: 206.31 g/mol
InChI Key: IGZBZCNWAVEAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not fully understood. However, it is believed to act by binding to specific receptors in the central nervous system, which leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity.

Biochemical And Physiological Effects

6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been found to exhibit several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety. It has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments include its relatively simple synthesis method and its potential applications in the field of medicinal chemistry. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One direction is to further investigate its potential applications in the treatment of epilepsy and pain. Another direction is to investigate its potential applications in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can be achieved through a two-step process. The first step involves the reaction of 2-chloro-5-methyl benzothiazole with phenyl hydrazine to form 2-phenylhydrazino-5-methylbenzo[b]thiophene. The second step involves the reaction of the intermediate product with cyanogen bromide to form the final product.

Scientific Research Applications

6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been the subject of several studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. It has also been found to exhibit significant analgesic activity, making it a potential candidate for the treatment of pain.

properties

CAS RN

10554-33-3

Product Name

6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C11H14N2S/c1-9-7-8-12-11(14-9)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)

InChI Key

IGZBZCNWAVEAJS-UHFFFAOYSA-N

SMILES

CC1CCN=C(S1)NC2=CC=CC=C2

Canonical SMILES

CC1CCN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.